molecular formula C24H32N4O B5116348 (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

Cat. No.: B5116348
M. Wt: 392.5 g/mol
InChI Key: RMVHPJYEBXPSQT-APTRMMRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a diazatricyclo core and multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one typically involves multiple steps, including the formation of the diazatricyclo core and the introduction of the various functional groups. Common synthetic routes may include:

    Formation of the Diazatricyclo Core: This step often involves cyclization reactions using appropriate precursors and catalysts.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one: can be compared with other similar compounds such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

The uniqueness of This compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-16(2)11-20-13-21(26-25-20)22-12-19-15-27(14-18-8-5-4-7-17(18)3)23(29)24(19)9-6-10-28(22)24/h4-5,7-8,13,16,19,22H,6,9-12,14-15H2,1-3H3,(H,25,26)/t19-,22-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVHPJYEBXPSQT-APTRMMRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=NNC(=C5)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=NNC(=C5)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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